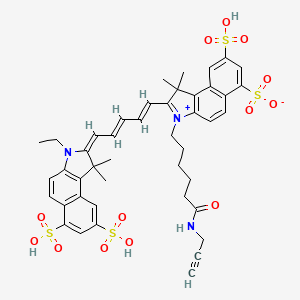

Trisulfo-Cy5.5-Alkyne

Vue d'ensemble

Description

Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye . It is a click chemistry reagent equipped with an azide group that engages in copper-catalyzed Click Chemistry reactions . It is a cyanine5.5 linker with an attached alkyne group .

Synthesis Analysis

The alkyne moiety of Trisulfo-Cy5.5-Alkyne can participate in copper-catalyzed Click Chemistry reactions with azides . The preparation method for in vivo formulation involves taking 50 μL DMSO main solution, adding 300 μL PEG300, mixing until clear, then adding 50 μL Tween 80, mixing until clear, and finally adding 600 μL ddH2O, mixing until clear .Molecular Structure Analysis

The chemical formula of Trisulfo-Cy5.5-Alkyne is C37H45N3O10S3 . It has an exact mass of 787.23 and a molecular weight of 787.960 . The elemental analysis shows C, 56.40; H, 5.76; N, 5.33; O, 20.30; S, 12.21 .Chemical Reactions Analysis

Trisulfo-Cy5.5-Alkyne can participate in copper-catalyzed Click Chemistry reactions . The alkyne moiety can participate in these reactions with azides .Physical And Chemical Properties Analysis

Trisulfo-Cy5.5-Alkyne is a cyanine5.5 linker with an attached alkyne group . Cyanine5.5 has excitation and emission wavelengths at 673/707 nm .Applications De Recherche Scientifique

Biomedical Imaging

Trisulfo-Cy5.5-Alkyne is extensively used in biomedical imaging due to its near-infrared (NIR) fluorescence properties, which allow for deep tissue penetration and high signal-to-noise ratio. This makes it invaluable for precision imaging of tumors and single-cell imaging of specific cells. Its excitation and emission wavelengths at 673/707 nm are optimal for minimizing background interference from biological tissues.

Drug Metabolism Studies

In pharmacokinetics, Trisulfo-Cy5.5-Alkyne can be used to label drugs to study their metabolism within the body . The fluorescent properties of the dye facilitate the tracking of drug distribution and accumulation in real-time, providing insights into the drug’s therapeutic and toxicological profiles.

Molecular Biology

The alkyne group of Trisulfo-Cy5.5-Alkyne can participate in copper-catalyzed Click Chemistry reactions with azides . This property is particularly useful in molecular biology for the labeling of biomolecules, enabling the study of molecular interactions and functions within cells.

Fluorescent Probes Development

Researchers utilize Trisulfo-Cy5.5-Alkyne in the development of new fluorescent probes . By studying its molecular characteristics, such as non-covalent interactions and spectral properties, scientists can design probes with improved fluorescence efficiency and stability.

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H47N3O13S4/c1-7-22-45-40(48)17-13-10-14-23-47-35-21-19-31-33(25-29(62(52,53)54)27-37(31)64(58,59)60)42(35)44(5,6)39(47)16-12-9-11-15-38-43(3,4)41-32-24-28(61(49,50)51)26-36(63(55,56)57)30(32)18-20-34(41)46(38)8-2/h1,9,11-12,15-16,18-21,24-27H,8,10,13-14,17,22-23H2,2-6H3,(H4-,45,48,49,50,51,52,53,54,55,56,57,58,59,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXCITITVUDFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H47N3O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

954.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trisulfo-Cy5.5-Alkyne | |

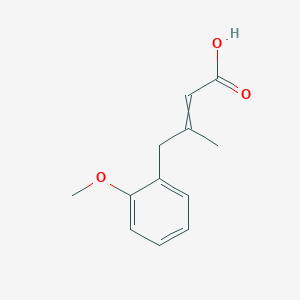

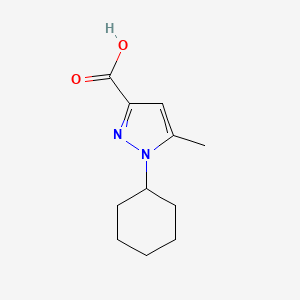

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B1459178.png)

![4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1459183.png)

![2-{2-[(Dimethylcarbamoyl)methoxy]phenyl}-2,2-difluoroacetic acid](/img/structure/B1459186.png)

![5-Chloro-2-[2-(dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1459192.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1459194.png)